![molecular formula C19H19ClN4O3 B2421242 3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921852-32-6](/img/structure/B2421242.png)
3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It contains a pyrrolopyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a chlorophenyl group, a methyl group, and a piperidinylcarbonyl group attached at specific positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the presence and arrangement of the various functional groups .
Aplicaciones Científicas De Investigación
Chemical Structure and Bonding
The compound exhibits a complex structure with various functional groups that contribute to its diverse chemical properties. For instance, the compound 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms adducts with piperidine, creating sheets containing multiple independent hydrogen bonds, indicating potential applications in material science and molecular engineering due to the structural stability provided by these bonds (Orozco et al., 2009).
Anticancer Activities
The presence of the pyrimidin-2,4-dione structure, similar to the compound , is indicative of potential anticancer activities. Studies have shown that compounds with such structures are active against human tumor cell lines, and modifications like the presence of piperidine/pyrrolidine at the end of a chain or benzoyl group at certain positions can increase their anticancer activities. This implies that the compound could have potential applications in cancer research or drug development (Singh & Paul, 2006).
Urease Inhibition
Compounds with a similar pyrido[1,2-a]pyrimidine-2,4(3H)-dione structure have been investigated for their urease inhibition properties. This suggests possible applications in agriculture or medicine, particularly in designing urease inhibitors which can have various therapeutic or agricultural uses (Rauf et al., 2010).
Antimicrobial and Antitubercular Activities
The compound's structural similarities with other pyrrolo[2,3-b]pyridine derivatives, which have shown antimicrobial and antitubercular activities, suggest potential uses in developing new antimicrobial agents. These compounds have been found to have significant activity against various bacteria and fungi, and some have shown comparable activity to standard drugs in treating tuberculosis (Dandia et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-22-11-14(17(25)23-9-3-2-4-10-23)15-16(22)18(26)24(19(27)21-15)13-7-5-12(20)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPCXWVJPWWYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


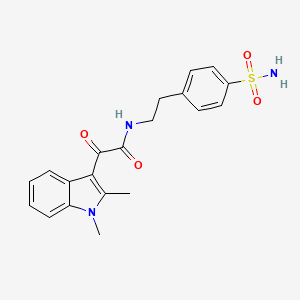
![N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2421162.png)

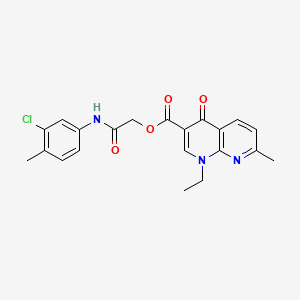
![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421166.png)
![N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421167.png)
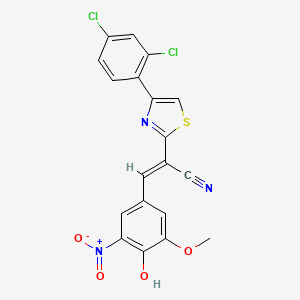
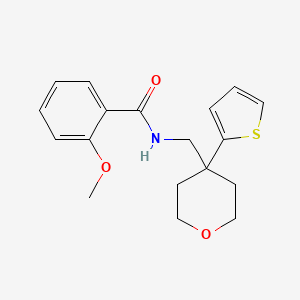
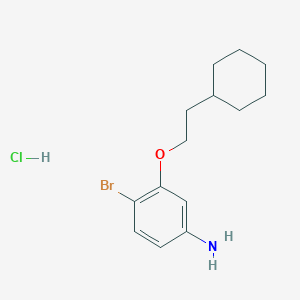
![N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2421175.png)
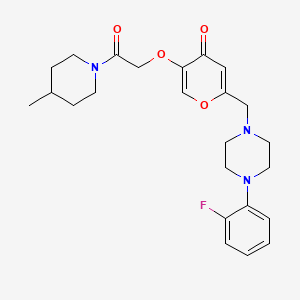
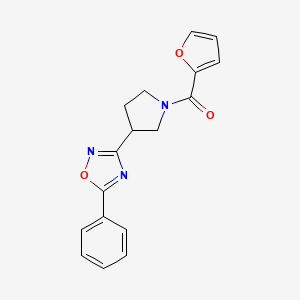
![(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid](/img/structure/B2421182.png)